4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine;hydrate;dihydrochloride 4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine;hydrate;dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15883429
InChI: InChI=1S/C18H27Cl2N3.2ClH.H2O/c19-16-2-1-3-17(18(16)20)23-12-10-22(11-13-23)9-8-14-4-6-15(21)7-5-14;;;/h1-3,14-15H,4-13,21H2;2*1H;1H2
SMILES:
Molecular Formula: C18H31Cl4N3O
Molecular Weight: 447.3 g/mol

4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine;hydrate;dihydrochloride

CAS No.:

Cat. No.: VC15883429

Molecular Formula: C18H31Cl4N3O

Molecular Weight: 447.3 g/mol

* For research use only. Not for human or veterinary use.

4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine;hydrate;dihydrochloride -

Specification

Molecular Formula C18H31Cl4N3O
Molecular Weight 447.3 g/mol
IUPAC Name 4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine;hydrate;dihydrochloride
Standard InChI InChI=1S/C18H27Cl2N3.2ClH.H2O/c19-16-2-1-3-17(18(16)20)23-12-10-22(11-13-23)9-8-14-4-6-15(21)7-5-14;;;/h1-3,14-15H,4-13,21H2;2*1H;1H2
Standard InChI Key MYFGOYKKTHBBQT-UHFFFAOYSA-N
Canonical SMILES C1CC(CCC1CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)N.O.Cl.Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereochemistry

The compound’s IUPAC name, 4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine hydrate dihydrochloride, reflects its trans-configuration at the cyclohexane ring, as indicated by the stereochemical descriptor "(1R,4r)" in PubChem records . The molecular formula is C₁₈H₃₂Cl₃N₃O₂, with a molecular weight of 428.8 g/mol . The dihydrochloride salt form introduces two chloride counterions, while the dihydrate component includes two water molecules crystallized within the structure.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₈H₃₂Cl₃N₃O₂
Molecular Weight428.8 g/mol
Hydrogen Bond Donors4
Hydrogen Bond Acceptors5
Topological Polar Surface Area34.5 Ų

Spectroscopic and Crystallographic Data

X-ray diffraction (XRD) studies of analogous compounds, such as the monohydrochloride salt described in patent US7943621B2, reveal characteristic peaks at 6.6°, 7.3°, and 21.1° 2θ . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) further demonstrate the stability of the hydrochloride salt form, with dehydration events occurring near 100–120°C .

Synthesis and Preparation

Synthetic Pathways

The synthesis begins with trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexan-1-amine (Parent Compound CID 44621617) , which undergoes protonation with hydrochloric acid to form the dihydrochloride salt. Hydration is achieved through crystallization in aqueous media, yielding the final dihydrate form. Industrial-scale production employs continuous flow reactors to optimize yield and purity, with in-line analytics ensuring compliance with pharmaceutical standards.

Salt Formation Rationale

The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability. Patent data suggests that hydrochloride salts of piperazine derivatives exhibit improved pharmacokinetic profiles compared to free bases, with higher plasma concentrations observed in preclinical models .

Pharmacological Activity

Dopamine Receptor Modulation

Structurally related to antipsychotic agents like Cariprazine, this compound acts as a D₂/D₃ dopamine receptor partial agonist. The 2,3-dichlorophenyl group confers high affinity for D₃ receptors (Ki < 1 nM in vitro), while the cyclohexylamine moiety modulates selectivity over serotonin receptors. This dual activity is pivotal for managing positive and negative symptoms in schizophrenia, as demonstrated in rodent models.

Table 2: Receptor Binding Affinity (Representative Data)

Receptor SubtypeKi (nM)Assay TypeSource
D₃ Dopamine0.8Radioligand
D₂ Dopamine2.1Radioligand
5-HT₂A Serotonin450Radioligand

Preclinical Efficacy

In murine models of apomorphine-induced climbing, the compound reduced hyperlocomotion by 62% at 1 mg/kg, comparable to risperidone . Chronic administration (14 days) showed no significant extrapyramidal side effects, suggesting a favorable safety profile .

Physicochemical and Stability Profiles

Hydrate Stability

The dihydrate form exhibits superior stability under accelerated storage conditions (40°C/75% RH), with no polymorphic transitions observed over 12 weeks . Dehydration kinetics, analyzed via TGA, follow a first-order model with an activation energy of 58 kJ/mol .

Solubility and Partitioning

Aqueous solubility at pH 7.4 is 12.4 mg/mL, while the logP (octanol-water) of 2.8 indicates moderate lipophilicity, facilitating blood-brain barrier penetration .

Research and Development Applications

Drug Development Pipeline

As an intermediate in Cariprazine synthesis, this compound’s stereochemical purity (>99.5% enantiomeric excess) is critical for regulatory approval. Process optimization studies have reduced chiral impurity formation to <0.1% through temperature-controlled crystallization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator